Methyl 5-bromo-2-chlorothiophene-3-carboxylate
Description
Methyl 5-bromo-2-chlorothiophene-3-carboxylate is a halogenated thiophene derivative with a molecular formula $ \text{C}6\text{H}4\text{BrClO}_2\text{S} $. It features a thiophene ring substituted with bromine at position 5, chlorine at position 2, and a methyl ester group at position 3. Thiophenes are aromatic heterocycles widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electron-rich nature and versatility in functionalization . The compound’s unique substitution pattern makes it a valuable intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine atom serves as a reactive site for further derivatization .
Properties
IUPAC Name |
methyl 5-bromo-2-chlorothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSUORCZXUIQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-chlorothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination and chlorination of thiophene derivatives followed by esterification. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, and the process may be carried out in specialized reactors to handle the reactive intermediates safely .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the substituents on the ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with other functional groups.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Methyl 5-bromo-2-chlorothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-chlorothiophene-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes. The molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following structurally related chlorothiophene esters are compared (Table 1):
| Compound Name | Substituent Positions | Halogens Present | Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl 5-bromo-2-chlorothiophene-3-carboxylate | 2-Cl, 3-COOCH₃, 5-Br | Br, Cl | Methyl ester | 265.52 |
| Methyl 3-chlorothiophene-2-carboxylate | 2-COOCH₃, 3-Cl | Cl | Methyl ester | 176.63 |
| Methyl 4-chlorothiophene-2-carboxylate | 2-COOCH₃, 4-Cl | Cl | Methyl ester | 176.63 |
| Methyl 4-bromo-5-chlorothiophene-2-carboxylate | 2-COOCH₃, 4-Br, 5-Cl | Br, Cl | Methyl ester | 265.52 |
Key Observations :
- Halogen Diversity : The target compound and Methyl 4-bromo-5-chlorothiophene-2-carboxylate both contain bromine and chlorine, but their substitution positions differ, leading to distinct electronic and steric effects.
- Functional Group Orientation : The methyl ester group’s position (e.g., 3 vs. 2) alters the electron density distribution on the thiophene ring, influencing reactivity in electrophilic substitutions .
Physical and Chemical Properties
- Solubility : The methyl ester group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to carboxylic acid derivatives. Bromine’s larger atomic size may reduce solubility in polar solvents relative to chlorine-substituted analogs .
Biological Activity
Methyl 5-bromo-2-chlorothiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antioxidant effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by a thiophene ring substituted with bromine and chlorine atoms, along with a carboxylate group. Its chemical formula is C₈H₆BrClO₂S, and it has a molecular weight of approximately 251.55 g/mol. The presence of halogen substituents is significant as they can influence the compound's reactivity and biological interactions.
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. In a study examining various thiophene derivatives, it was found that compounds with similar structures showed significant activity against Escherichia coli and other bacterial strains. The IC50 values for some derivatives ranged from 51.4 to 79.13 μg/mL, indicating effective inhibition of bacterial growth at relatively low concentrations .
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | Target Bacteria | IC50 (μg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| 2-chloro-5-(4-methoxyphenyl) thiophene | E. coli | 51.4 |
| Other Thiophene Derivatives | E. coli | 70.5 - 79.13 |
Antioxidant Activity
The antioxidant potential of this compound has also been assessed through various assays measuring its ability to scavenge free radicals and inhibit oxidative stress markers. In vitro studies have shown that certain thiophene derivatives possess significant antioxidant activity, which correlates with their structural characteristics, particularly the presence of electron-withdrawing groups like bromine and chlorine .
Case Study: Antioxidant Evaluation
In a controlled study, the antioxidant capacity of several thiophene derivatives was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that compounds with halogen substitutions demonstrated enhanced radical scavenging abilities compared to their non-halogenated counterparts.
The mechanisms underlying the biological activities of this compound are believed to involve:
- Electron Transfer : The halogen atoms may facilitate electron transfer processes that enhance the compound's ability to interact with reactive oxygen species (ROS).
- Cell Membrane Disruption : The lipophilic nature of the thiophene ring allows for better penetration into bacterial cell membranes, leading to increased antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
